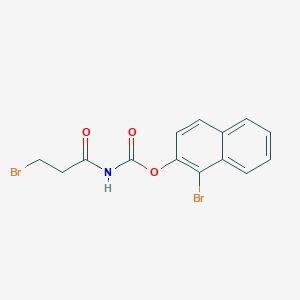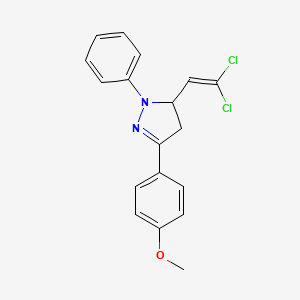![molecular formula C18H25NO4 B5598843 (3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)
(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrrolidine derivatives involves multiple steps, including stereoselective reactions and protection-deprotection strategies. Goli et al. (1994) described a synthesis method for pyrrolidine diols from N-protected dehydroproline methyl esters, involving osmium tetraoxide reactions and reduction steps, yielding high purity products confirmed by NMR techniques (Goli, Cheesman, Hassan, Lodaya, & Slama, 1994). Moreno‐Vargas et al. (2002) demonstrated the synthesis of pyrrolidin-2-yl furan derivatives as beta-galactosidase inhibitors, showcasing the versatility of pyrrolidine derivatives in synthesizing bioactive molecules (Moreno‐Vargas, Demange, Fuentes, Robina, & Vogel, 2002).
Molecular Structure Analysis
Azmy et al. (2021) achieved a detailed structural formula confirmation through crystallographic and spectroscopic characterization of a novel pyrrolidin-2-one derivative, highlighting the importance of molecular geometry in understanding the compound's bioactivity (Azmy, Awad, Hefni, Saad, Eltoukhya, Mabied, Abd El-Kareem, & Demitri, 2021).
Chemical Reactions and Properties
Research by Wang, Xu, and Ma (2010) on substituted furans synthesized through cycloisomerization showcases the reactive versatility of pyrrolidine and furan-containing compounds in creating complex molecular architectures (Wang, Xu, & Ma, 2010).
Physical Properties Analysis
The investigation into the synthesis and characterization of novel antitumor and antimicrobial pyrrolidin-2-one derivatives by Azmy et al. (2021) also provides insight into the physical properties of these compounds, emphasizing their potential in medicinal chemistry (Azmy et al., 2021).
Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Analysis
One area of application involves the synthesis and structure determination of non-anomerically C-C-linked carbohydrate amino acids related to leucine. For example, the synthesis of (5'R)-5'-Isobutyl-5'-[methyl (4R)-2,3-O-isopropylidene-beta-L-erythrofuranosid-4-C-yl]-imidazolidin-2',4'-dione demonstrates the intricate process of creating complex organic molecules from simpler sugars, utilizing reactions such as the Bucherer-Bergs reaction. This specific compound's 5'-R configuration was confirmed by X-ray crystallography, showcasing its potential in structural analysis and organic chemistry research (Steiner et al., 2003).
Enzyme Inhibition and Biomedical Applications
Compounds with similar structural motifs have been studied for their potential as enzyme inhibitors. For instance, angiotensinogen analogues containing dipeptide isosteres demonstrate potent inhibitory effects on human plasma renin, a key enzyme in the renin-angiotensin system which plays a critical role in blood pressure regulation. This illustrates the compounds' relevance in designing new therapeutic agents for hypertension (Thaisrivongs et al., 1987).
Material Science and Polymerization
In the field of materials science, the polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one, acting as both solvent and transfer agent, highlights the utility of related compounds in creating polymers with specific end-group functionalities. These polymers, characterized by MALDI-TOF mass spectrometry, have applications ranging from medical devices to specialized coatings, demonstrating the versatility of such compounds in synthesizing materials with tailored properties (Liu & Rimmer, 2002).
Antioxidant Properties
Additionally, certain derivatives exhibit significant antioxidant activity, suggesting their potential use in mitigating oxidative stress-related damages in biological systems. For example, compounds with isobutyl substituents in the furan ring have been identified as effective scavengers of the superoxide anion, indicating their potential as antioxidant agents in pharmacological and nutritional applications (Point et al., 1998).
Propiedades
IUPAC Name |
[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12(2)18(22)11-19(10-13(18)3)16(20)15-7-6-14(23-15)8-9-17(4,5)21/h6-7,12-13,21-22H,10-11H2,1-5H3/t13-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSUUJHJFHINRR-FZKQIMNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C(C)C)O)C(=O)C2=CC=C(O2)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2=CC=C(O2)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)
![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)
![N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide](/img/structure/B5598778.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)
![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)
![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)

![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)
![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)
![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)
![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
